

Debugging PatMaN installation and setup issues

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PatMaN Technical Support Center

Welcome to the technical support center for the Pathway Mapping and Analysis Network (**PatMaN**). This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving installation and setup issues.

Frequently Asked Questions (FAQs)

Installation Issues

Q1: My **PatMaN** installation is failing with a dependency conflict error. How can I resolve this?

A1: Dependency conflicts are common when installing bioinformatics software.^[1] **PatMaN** relies on specific versions of Python libraries. Here's how to troubleshoot this issue:

- Use a Virtual Environment: The most effective way to manage dependencies is to create an isolated virtual environment.^[2] This ensures that the required package versions for **PatMaN** do not conflict with those of other applications on your system.
 - `python3 -m venv patman_env`
 - `source patman_env/bin/activate`
- Install from the requirements.txt file: **PatMaN** is distributed with a requirements.txt file that lists all necessary dependencies and their exact versions. Use this file to install all required packages at once.

- `pip install -r requirements.txt`
- Upgrade Pip: Ensure you have the latest version of pip, as it has improved dependency resolution capabilities.[\[3\]](#)
 - `pip install --upgrade pip`

Q2: I'm encountering a "permission denied" error during installation. What should I do?

A2: This error typically occurs when you are trying to install **PatMaN** in a directory where your user account does not have write permissions.

- Install in a User-Writable Directory: Avoid installing **PatMaN** in system-wide directories. Instead, install it in your home directory or another location where you have full permissions.
- Check File Permissions: Ensure that the downloaded **PatMaN** installation files have the necessary read and execute permissions. You can use the `chmod` command to modify permissions if needed.

Setup & Configuration Issues

Q3: **PatMaN** is failing to connect to the pathway database. What are the common causes?

A3: Database connection issues can stem from several sources. Follow these steps to diagnose the problem:

- Verify Configuration File Settings: Double-check your `config.ini` file for any typos or incorrect entries, especially for the database host, port, username, and password.[\[4\]](#)[\[5\]](#)
- Check Network Connectivity: Ensure that your machine can reach the database server. Use tools like `ping` or `telnet` to test the connection to the server and port.
- Firewall Rules: Verify that no firewall rules on your local machine or network are blocking the connection to the database port.
- Database Server Status: Confirm that the database server is running and accessible. Check the database logs for any error messages.

Q4: I'm getting an "Invalid File Format" error when trying to load my experimental data. What are the accepted formats?

A4: **PatMaN** requires specific input file formats to ensure proper data parsing. Please refer to the table below for supported formats.

Data Type	Supported File Formats	Required Columns
Gene Expression	.csv, .tsv, .txt	gene_id, log2_fold_change, p_value
Protein Expression	.csv, .tsv	protein_id, abundance, p_value
Metabolomics	.mzML, .csv	metabolite_id, intensity, retention_time

Ensure your files adhere to these specifications. Common mistakes include incorrect delimiters (e.g., using a comma in a tab-separated file) or misspelled column headers.

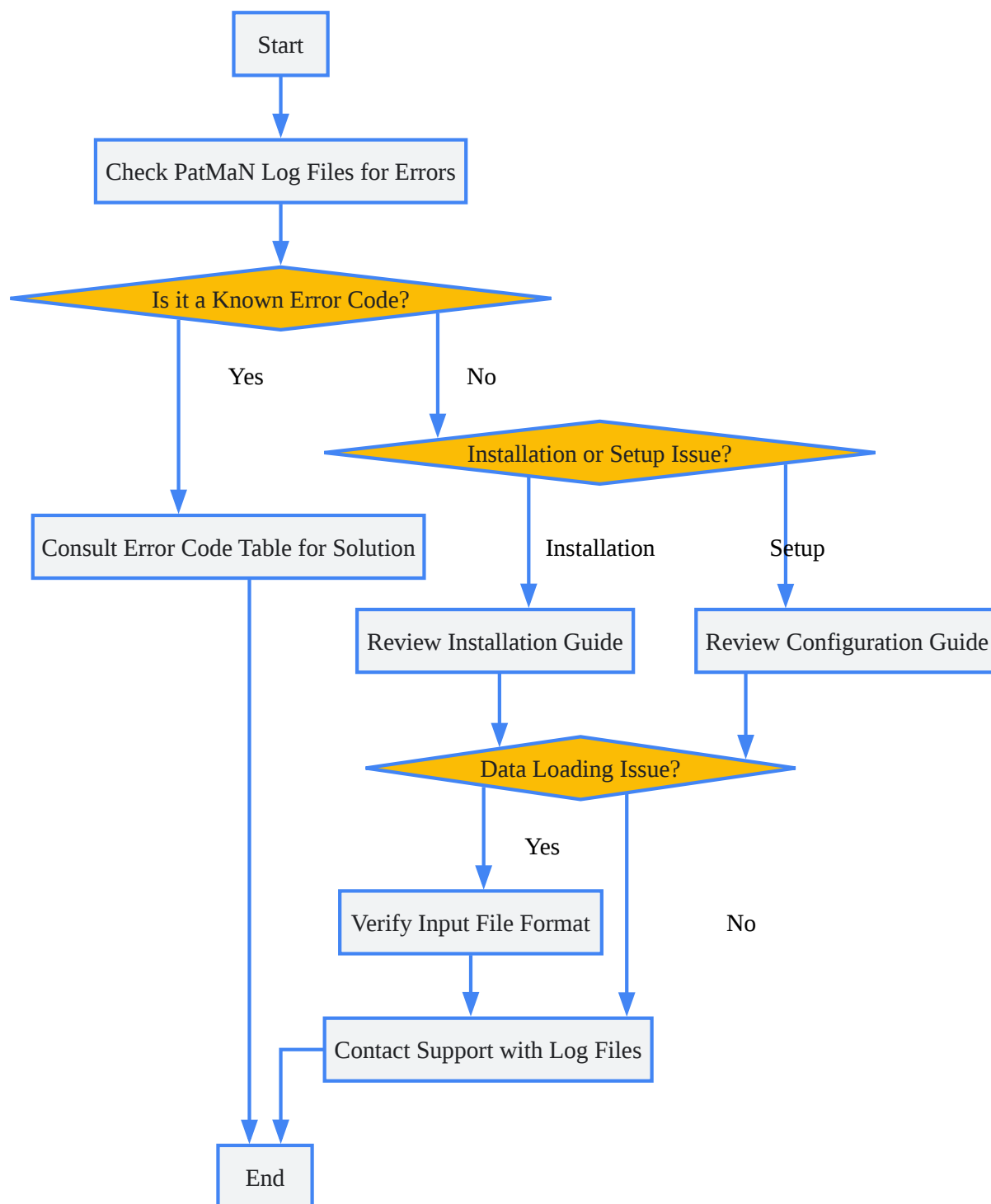
Common Error Codes

The following table summarizes the most frequent error codes encountered by **PatMaN** users and their solutions.

Error Code	Description	Recommended Solution
0x01	Dependency Not Found	Create a virtual environment and install dependencies using the requirements.txt file.
0x02	Configuration File Error	Verify the syntax and values in your config.ini file.
0x03	Database Connection Failed	Check your network connection, firewall settings, and database credentials in the config.ini file.
0x04	Input File Format Error	Ensure your input data files are in a supported format with the correct columns and delimiters.
0x05	Insufficient Memory	Increase the allocated RAM for the PatMaN process, especially for large datasets.

Troubleshooting Workflow

If you encounter an issue, follow this general troubleshooting workflow to diagnose and resolve the problem.



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PatMaN General Troubleshooting Workflow

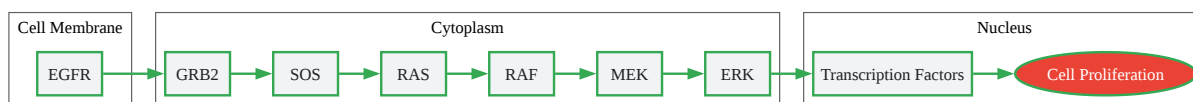
Experimental Protocol: Phosphoproteomics Data Analysis

This protocol outlines the steps for analyzing phosphoproteomics data to identify activated signaling pathways using **PatMaN**.

- Data Preparation:
 - Export phosphoproteomics data to a .csv file.
 - Ensure the file contains the following columns: protein_id, phosphorylation_site, log2_fold_change, and p_value.
- **PatMaN** Configuration:
 - Open the config.ini file.
 - Set the analysis_type to phosphoproteomics.
 - Specify the path to your input .csv file under the input_file parameter.
 - Define the significance thresholds for p_value and log2_fold_change.
- Running the Analysis:
 - Execute the main **PatMaN** script from your terminal: `python patman.py -c config.ini`
- Output Interpretation:
 - **PatMaN** will generate a results directory containing:
 - A table of enriched pathways.
 - A network visualization of the top-regulated pathway.

Signaling Pathway Visualization

The following diagram illustrates a simplified MAPK signaling pathway, which is a common target of analysis in **PatMaN**.



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Simplified MAPK Signaling Pathway

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